![molecular formula C16H11F3N2O3 B2688286 (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 314251-27-9](/img/structure/B2688286.png)
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as NITD-008, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various viral infections. NITD-008 is a member of the family of diarylethenes, which are known for their photochromic properties.
Scientific Research Applications
Crystal Structure Analysis
- The compound 2-Nitro-N-(4-nitrophenyl)benzamide, a related chemical, was studied for its crystal structure, offering insights into molecular configurations and interactions, which are fundamental in understanding the physical and chemical properties of similar compounds (Saeed, Hussain, & Flörke, 2008).
Synthesis of Precursors and Derivatives
- The synthesis of tryptophan precursors and indole derivatives from 2-(2-Nitrophenyl)-1,3-propanediol indicates the potential of related nitrophenyl compounds in creating biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).
Anti-Inflammatory Potential
- N-Arylcinnamamide derivatives, a category which includes compounds similar to (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, have demonstrated significant anti-inflammatory effects. These compounds have been found to inhibit NF-κB activation, suggesting potential therapeutic applications (Hošek et al., 2019).
Antimalarial Activity
- Certain N-Phenyl-Substituted Cinnamanilides have shown promising antimalarial activity. This includes compounds structurally similar to (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, highlighting their potential in antimalarial drug development (Kos et al., 2022).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives, including those with nitro groups, have been studied for their efficacy in inhibiting corrosion of metals in acidic environments. These studies provide insights into the applications of similar compounds in material science and engineering (Mishra et al., 2018).
properties
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-4-11(10-12)8-9-15(22)20-13-6-1-2-7-14(13)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQTRILTPQRGA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
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